molecular formula C22H22ClN3O4 B14098332 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B14098332
M. Wt: 427.9 g/mol
InChI Key: YWQKHQZERRZIBF-UHFFFAOYSA-N
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Description

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine core and a dimethoxyphenyl acetamide moiety

Preparation Methods

The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: The synthesis begins with the preparation of the naphthyridine core through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and chloro-substituted benzaldehydes.

    Introduction of the chloro group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethoxyphenyl acetamide moiety: The final step involves the coupling of the naphthyridine core with 2,4-dimethoxyphenyl acetamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the naphthyridine core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the naphthyridine core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Material Science: The compound’s properties, such as its stability and electronic characteristics, make it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or proteases, disrupting cellular signaling and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar compounds to 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide include other naphthyridine derivatives and chloro-substituted heterocycles. Some examples are:

    8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine: This compound shares the naphthyridine core but lacks the dimethoxyphenyl acetamide moiety.

    2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide: This compound is similar but has a phenyl group instead of the dimethoxyphenyl group.

    2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dichlorophenyl)acetamide: This compound has a dichlorophenyl group instead of the dimethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H22ClN3O4/c1-29-14-4-6-19(20(10-14)30-2)25-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)24-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

YWQKHQZERRZIBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl)OC

Origin of Product

United States

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